molecular formula C12H15N3S B3012403 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide CAS No. 953847-86-4

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide

Cat. No.: B3012403
CAS No.: 953847-86-4
M. Wt: 233.33
InChI Key: WSUXYRZPTWFQOK-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

The molecular structure of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, a closely related compound, was studied for its unique T-shaped configuration and planarity. This study highlighted the molecule's rotational disorder and the interactions within its crystal structure, contributing to our understanding of benzimidazole derivatives' physical and chemical properties (Geiger & Isaac, 2014).

Coordination with Metal Ions

Research on the coordination environments of bis(benzimidazole) ligands, including 1-(5,6-dimethylbenzimidazolyl)-3-benzimidazolyl-2-thiapropane, for metal ions like Zn(II), Cd(II), Hg(II), and Ag(I) has provided insights into the potential applications of these compounds in metal binding and molecular recognition processes (Matthews et al., 1998).

Catalytic Applications

A study on catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids evaluated their antimicrobial and antioxidant activities. This research suggests the potential application of benzimidazole derivatives in developing biologically active compounds for pharmaceutical and biochemical applications (Sindhe et al., 2016).

Synthesis and Cytotoxicity

Research into the synthesis of dimethyl substituted benzimidazoles and their influence on cytotoxicity has provided insights into the potential application of these compounds in the development of chemotherapeutic agents (Hehir et al., 2008).

Green Chemistry Approaches

The green synthesis of benzimidazole derivatives, like the novel azo-linked 2-phenyl benzimidazoles, using ionic liquids, represents an environmentally friendly approach in chemical synthesis, highlighting the application of benzimidazole derivatives in sustainable chemistry practices (Nikpassand & Pirdelzendeh, 2016).

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)propanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUXYRZPTWFQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.